The following technical guide details the properties, synthesis, and application of Fmoc-D-Ala(Morpholine)-OH , a specialized non-canonical amino acid derivative used in peptide drug discovery to enhance solubility and m...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of Fmoc-D-Ala(Morpholine)-OH , a specialized non-canonical amino acid derivative used in peptide drug discovery to enhance solubility and metabolic stability.
Executive Summary
Fmoc-D-Ala(Morpholine)-OH (Systematic Name: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid) is a protected amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). It incorporates a morpholine ring into the alanine side chain, introducing a basic solubilizing group and a potential hydrogen bond acceptor. This modification is critical in medicinal chemistry for optimizing the pharmacokinetic properties (ADME) of peptide therapeutics, particularly for improving aqueous solubility and resistance to proteolytic degradation.
Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
pKa (Side Chain)
~8.3 (Morpholine nitrogen)
Storage
2–8°C, Desiccated, Protect from light
Synthesis & Manufacturing
The synthesis of Fmoc-D-Ala(Morpholine)-OH typically proceeds via the nucleophilic substitution of a leaving group on the
-carbon of a serine derivative. The D-configuration is established by the starting material (e.g., D-Serine).
Synthetic Pathway (Nucleophilic Displacement)
Starting Material : Fmoc-D-Serine-OH is protected at the carboxyl group (e.g., trityl or t-butyl ester) or used directly with transient protection.
Activation : The side-chain hydroxyl of Fmoc-D-Serine is converted to a leaving group (Tosylate, Mesylate, or Chloride). Alternatively, Fmoc-D-3-chloroalanine can be used.
Substitution : Reaction with morpholine (excess) acts as the nucleophile, displacing the leaving group to form the morpholino side chain.
Final Deprotection : If carboxyl protection was used, it is removed (e.g., TFA for t-butyl) to yield the free acid.
Synthesis Workflow Diagram
Caption: Synthetic route transforming Fmoc-D-Serine to Fmoc-D-Ala(Morpholine)-OH via nucleophilic substitution.
Application in Solid-Phase Peptide Synthesis (SPPS)
Coupling Protocols
Fmoc-D-Ala(Morpholine)-OH behaves similarly to standard amino acids but requires attention to the basic morpholine moiety, which can interfere with activation if not properly handled.
Activation Method : DIC/Oxyma Pure or HATU/DIEA are recommended.
Stoichiometry : Use 3–4 equivalents relative to resin loading.
Coupling Time : 45–60 minutes at Room Temperature.
Base Handling : The morpholine nitrogen is tertiary and basic. In acidic coupling conditions (e.g., carbodiimide), it may protonate but generally does not interfere with the activated ester formation. However, avoid large excesses of strong base during activation to prevent racemization.
Deprotection & Cleavage
Fmoc Removal : Standard 20% Piperidine in DMF.
Final Cleavage : TFA/TIS/H₂O (95:2.5:2.5). The morpholine ring is stable to TFA.
Note: The morpholine nitrogen will be protonated (salt form) after TFA cleavage.
SPPS Cycle Diagram
Caption: Standard SPPS cycle incorporating Fmoc-D-Ala(Morpholine)-OH.
Pharmacological Significance
Solubility Enhancement
The morpholine group has a pKa of approximately 8.3. At physiological pH (7.4), a significant fraction exists in the protonated (cationic) state, or it can be easily protonated in acidic environments (e.g., lysosomes). This drastically increases the aqueous solubility of hydrophobic peptides.
Metabolic Stability
D-Configuration : The inclusion of the D-enantiomer renders the peptide backbone resistant to endogenous proteases (e.g., trypsin, chymotrypsin) which typically recognize L-amino acids.
Steric Bulk : The morpholine ring provides steric shielding, further protecting the peptide bond from enzymatic hydrolysis.
Hydrogen Bonding
The morpholine oxygen serves as a weak hydrogen bond acceptor, while the protonated nitrogen can act as a donor. This allows for unique interactions with biological targets (receptors/enzymes) that canonical amino acids cannot provide.
Quality Control & Analytics
To ensure the integrity of Fmoc-D-Ala(Morpholine)-OH, the following analytical standards must be met:
PubChem . Fmoc-3-(1-Morpholinyl)-L-Ala-OH (Compound Summary). National Library of Medicine. Available at: [Link]
Exploratory
Advanced Strategies for Fmoc-Protected Basic Amino Acid Building Blocks in SPPS
Executive Summary The incorporation of basic amino acids—Arginine (Arg), Histidine (His), and Lysine (Lys)—constitutes the most chemically demanding aspect of Fmoc Solid Phase Peptide Synthesis (SPPS). These residues pos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of basic amino acids—Arginine (Arg), Histidine (His), and Lysine (Lys)—constitutes the most chemically demanding aspect of Fmoc Solid Phase Peptide Synthesis (SPPS). These residues possess reactive side chains that require orthogonal protection strategies to prevent branching, racemization, and side-chain modification.[1]
This guide moves beyond standard protocols to address the mechanistic failures often encountered in drug development: Arginine
-lactam formation , Histidine racemization via imidazole activation , and Lysine orthogonality for cyclic peptide engineering .
The Chemistry of Side-Chain Protection
To ensure high-fidelity synthesis, one must understand the electronic and steric factors governing protecting group stability.
Arginine: The Guanidinium Challenge
The guanidino group is highly basic (
) and nucleophilic. Inadequate protection leads to ornithine formation or acylation.
Pbf vs. Pmc: The industry standard has shifted from Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) to Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[2]
Mechanism:[][4] Pbf is more acid-labile due to the electron-donating oxygen in the dihydrobenzofuran ring, which stabilizes the leaving sulfonyl cation during TFA cleavage.
Critical Advantage: Pbf cleavage generates a less reactive carbocation than Pmc, significantly reducing the alkylation of Tryptophan (Trp) residues (a "mass + Pmc" adduct).
Histidine: The Racemization Risk
Histidine is the most racemization-prone residue in SPPS.[5] The imidazole ring can act as an intramolecular base, abstracting the
Fmoc-His(Trt)-OH: The standard building block.[1][6] The bulky Trityl (Trt) group on the
-nitrogen () prevents acylation but does not effectively suppress the basicity of the -nitrogen ().[5] This allows the to facilitate enolization, leading to D-His formation (up to 5-20% at elevated temperatures).
Fmoc-His(Boc)-OH: An alternative for high-purity requirements. The electron-withdrawing Boc group on the imidazole ring significantly reduces the basicity of the ring nitrogens, suppressing racemization (
). Note: The side-chain Boc is removed during TFA cleavage, making it suitable for standard sequences but not for orthogonal side-chain modification.
Lysine: Orthogonal Branching
For standard linear peptides, Fmoc-Lys(Boc)-OH is sufficient. However, for cyclic peptides, ADCs (Antibody-Drug Conjugates), or stapled peptides, orthogonal protection is required.
Fmoc-Lys(Dde)-OH: The Dde group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is stable to Piperidine (Fmoc removal) and TFA (Cleavage) but is cleaved by Hydrazine .
Decision Logic & Selection Matrix
The following Graphviz diagram illustrates the decision logic for selecting the correct Arginine and Histidine building blocks based on sequence complexity and downstream applications.
Caption: Decision tree for selecting orthogonal protecting groups based on sequence liabilities (Trp alkylation, Racemization) and synthetic goals.
Table 1: Comparative Analysis of Basic Building Blocks
Legacy. Avoid if Trp is present (alkylation risk).
Fmoc-His(Trt)-OH
Steric Bulk (Trityl)
Moderate
95% TFA
Standard SPPS. Risk: Racemization at high temps.
Fmoc-His(Boc)-OH
Electronic (Carbamate)
High
95% TFA
Low Racemization. Best for difficult couplings or high heat.
Fmoc-Lys(Boc)-OH
Acid Labile Carbamate
High
95% TFA
Standard linear peptides.
Fmoc-Lys(Dde)-OH
Vinylogous Amide
Stable to TFA & Piperidine
2% Hydrazine / DMF
Orthogonal. Branching, cyclization, dye labeling.
Optimized Experimental Protocols
Protocol: Coupling Difficult Arginine Sequences
Arginine residues are bulky. In Arg-rich sequences (e.g., Cell-Penetrating Peptides like Poly-Arg or Tat), steric occlusion leads to deletion sequences.
Additive: 0.4M LiCl (Lithium Chloride) – Chaotropic salt to disrupt aggregation.
Step-by-Step:
Pre-activation: Dissolve Fmoc-Arg(Pbf)-OH (5 eq) and HATU (4.9 eq) in DMF. Add DIEA (10 eq). Activate for exactly 30 seconds .
Causality: Prolonged activation of Arg leads to
-lactam formation, rendering the amino acid inactive.
Coupling: Add activated solution to the resin.
Incubation: Shake for 45 minutes at room temperature.
Double Coupling: Drain and repeat steps 1-3.
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences.
Protocol: Orthogonal Deprotection of Lys(Dde)
This protocol allows for the selective removal of the Lysine side-chain protection while the peptide remains on the resin, enabling branching.
Critical Constraint: Hydrazine removes Fmoc groups. Therefore, the N-terminus must be protected with a non-Fmoc group (e.g., Boc, Acetyl) before starting this protocol.
Step-by-Step:
Preparation: Ensure the main peptide chain is complete and the N-terminus is capped or Boc-protected.
Dde Removal: Treat resin with 2% Hydrazine monohydrate in DMF (v/v).[8]
Visual Check: The solution will turn yellow (formation of indazole byproduct).
Wash: Wash extensively with DMF (5 x 2 min) to remove all traces of hydrazine.
Why: Residual hydrazine will react with subsequent Fmoc amino acids, removing the Fmoc group prematurely.
Functionalization: The Lys side chain (
) is now free for coupling.
Cleavage Dynamics & Troubleshooting
The final cleavage is where most Arg/Trp/Met errors occur. The "Standard Cocktail" (95% TFA / 2.5% TIS / 2.5% H2O) is often insufficient for basic residues.
The "Reagent K" Variant for Arg/Trp Peptides
For peptides containing Arginine and Tryptophan, you must use a cocktail with high scavenging capacity to prevent sulfonation.
EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trp/Met protection)
Procedure:
Cool the cocktail to 0°C before adding to the resin (suppresses initial exothermic side reactions).
Allow to warm to room temperature.
Time: 3 to 4 hours. (Arg(Pbf) removal is slower than Boc removal).
Troubleshooting Guide
Symptom
Diagnosis
Root Cause
Corrective Action
Mass + 252 Da
Incomplete Deprotection
Pbf group remains on Arginine.
Extend cleavage time; use Thioanisole in cocktail.[11]
Mass - 18 Da
-Lactam
Intramolecular cyclization of activated Arg.
Reduce activation time (<1 min); Switch to carbodiimide (DIC) activation without base during activation.
Mass + 56 Da
t-Butyl adduct
Alkylation of Trp by t-Butyl cations (from Boc/tBu).
Increase scavenger load (EDT/TIS); Ensure cocktail is fresh.
Double Peaks (HPLC)
Racemization
D-His formation during coupling.
Switch from His(Trt) to His(Boc) ; Lower coupling temp to <50°C.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6][7][8][9][12][13][14] Chemical Reviews, 109(6), 2455-2504.
Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine side chain protectant."[2][15] Tetrahedron Letters, 34(49), 7829-7832.
Merck/Novabiochem. "Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis." Advanced ChemTech Technical Data.
BenchChem. "A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis." Technical Notes.
Fields, G. B., & Noble, R. L. (1990).[16] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Suppliers and Technical Handling of Fmoc-3-(1-Morpholinyl)-D-Ala-OH
Content Type: Technical Whitepaper
Audience: Senior Researchers, Medicinal Chemists, and Procurement Specialists.
Executive Summary
Fmoc-3-(1-Morpholinyl)-D-Ala-OH (also known as Fmoc-D-Ala(Mor)-OH) is a specialized non-canonical amino acid used to modulate the pharmacokinetic profile of peptide therapeutics. The incorporation of the morpholine ring—a privileged pharmacophore—introduces specific solubility characteristics, alters the isoelectric point (pI), and can enhance metabolic stability against proteolytic degradation.
However, sourcing the D-enantiomer presents a specific challenge: while the L-isomer (CAS 1251903-85-1) is occasionally found in catalogs, the D-isomer is frequently a custom-synthesis item. This guide outlines the sourcing landscape, critical quality control parameters, and specific solid-phase peptide synthesis (SPPS) protocols required to handle this basic, sterically demanding residue.
Technical Profile & Chemical Identity
Before engaging suppliers, it is critical to define the exact chemical species to avoid stereochemical errors during procurement.
Soluble in DMF, DMSO, NMP; limited solubility in DCM.[1]
CAS Number
Note: The L-isomer is 1251903-85-1. The D-isomer often lacks a widely indexed public CAS and should be ordered by chemical structure/name.
Structural Considerations
The morpholine group is attached to the
-carbon of the alanine backbone. This creates a tertiary amine side chain.
Risk: The basicity of the morpholine nitrogen can catalyze premature Fmoc removal (auto-deprotection) or racemization during activation if not handled correctly.
Impurity Profile: Common synthesis routes involve nucleophilic displacement of Fmoc-D-3-bromoalanine or Fmoc-D-Ser(OTs)-OH. Consequently, Fmoc-D-Dehydroalanine (elimination product) is a critical impurity to monitor.
The Sourcing Landscape
Unlike standard amino acids, Fmoc-D-Ala(Mor)-OH is rarely a "next-day delivery" stock item. The market is divided into "Catalog" (mostly L-isomer) and "Custom Synthesis" (D-isomer).
These vendors specialize in non-canonical amino acids and may hold small stocks of the D-isomer or the L-isomer (which implies synthetic capability for the D-form).
Chem-Impex International: Known for a vast catalog of D-amino acids and building blocks.
Enamine: Offers a massive library of heterocyclic building blocks; likely to have the morpholine scaffold on hand.
Watanabe Chemical (Japan): High-quality source for unusual chiral amino acids.
Tier 2: Custom Synthesis Partners (The Likely Route)
If Tier 1 yields no stock, these CROs routinely synthesize this molecule upon request. The synthesis is scalable (grams to kilos).
Bachem: High cost, but gold-standard purity (critical for GMP).
WuXi AppTec: Rapid turnaround for custom synthesis.
Boc Sciences: Often lists rare CAS numbers and offers synthesis services.
Sourcing Decision Workflow
The following diagram illustrates the logic for procuring this reagent, minimizing lead-time risks.
Figure 1: Strategic sourcing workflow for Fmoc-D-Ala(Mor)-OH, distinguishing between catalog availability and custom synthesis requirements.
Quality Control & Validation (Trustworthiness)
When receiving a custom-synthesized batch, you must validate the identity and purity. Do not rely solely on the Certificate of Analysis (CoA) for sensitive enantiomeric reagents.
Critical Impurities to Monitor
Enantiomeric Purity: The synthesis from L-serine or D-serine derivatives can lead to racemization.
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Acceptance Criteria: > 99.5% D-isomer.
Beta-Elimination Product (Dehydroalanine):
Origin: Basic conditions during synthesis cause elimination of the morpholine group.
Detection: 1H-NMR (Look for vinylic protons ~5.0–6.0 ppm).
Free Morpholine:
Origin: Residual reagent.
Risk:[1][4] Acts as a base during SPPS, causing Fmoc cleavage.
Self-Validating QC Protocol
Test
Method
Purpose
Identity
1H-NMR (DMSO-d6)
Confirm morpholine ring protons (3.5-3.8 ppm) and alpha-proton integrity.
Purity
HPLC (C18, 0.1% TFA)
Detect hydrophobic impurities and Fmoc cleavage products.
Chirality
Chiral HPLC / GC-MS
Mandatory. Confirm D-configuration vs. L-standard.
Residual Base
Titration / LC-MS
Ensure no free morpholine salt remains.
Experimental Protocol: SPPS Integration
Incorporating Fmoc-D-Ala(Mor)-OH into a peptide requires modified protocols due to its steric bulk and basic side chain.
The "Safe-Coupling" Protocol
Objective: Couple D-Ala(Mor) without racemization and prevent auto-deprotection of the growing chain.
Reagents:
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. Reason: Faster kinetics than DIC/HOBt reduce exposure to basic conditions.
Base: DIPEA (Diisopropylethylamine). Use minimal equivalents (2.0 eq relative to AA).
Solvent: DMF or NMP.
Step-by-Step Workflow:
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
Activation (Pre-activation is risky):
Dissolve Fmoc-D-Ala(Mor)-OH (3.0 eq) and HATU (2.9 eq) in DMF.
Add DIPEA (6.0 eq) immediately before adding to the resin.[7]
Note: Do not let the activated ester sit; the basic morpholine can cause self-reaction.
Note: The morpholine group is stable to piperidine.
Visualizing the Coupling Logic
The following diagram details the specific modifications required for this amino acid.
Figure 2: Modified SPPS cycle for Morpholino-Alanine. Note the inclusion of an acidic HOBt wash to neutralize the side chain before deprotection.
References
PubChem. Fmoc-3-(1-Morpholinyl)-L-Ala-OH Compound Summary. National Library of Medicine. Available at: [Link]
Gante, J. (1994).[4] Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. (Foundational text on morpholine use in peptidomimetics).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][4][8][9] Chemical Reviews, 109(6), 2455-2504. (Reference for Fmoc stability with basic side chains).
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Scientific Rationale
Morpholine is a secondary amine heterocycle frequently introduced into peptide sequences to modulate pharmacokinetic properties, specifically to enhance metabolic stability, solubility, and lipophilicity (LogD). In drug discovery, it often serves as an N-terminal "cap" or a side-chain modification.
However, incorporating morpholine presents distinct challenges in Solid Phase Peptide Synthesis (SPPS):
Nucleophilicity vs. Basicity: Morpholine is a moderate base (
). While it is a good nucleophile, it can also act as a deprotection reagent for Fmoc groups if used in high concentrations for extended periods, potentially leading to premature deprotection or insertion errors.
Steric Hindrance: If morpholine is internal (e.g., a peptoid residue), coupling the next amino acid to the secondary amine of the morpholine ring is sterically demanding, often requiring specialized activation (HATU/HOAt or PyAOP).
Synthetic Route Selection:
Route A (Nucleophilic Displacement): The "Sub-monomer" method.[1][2] Highly recommended for N-terminal capping or internal peptoid residues. It involves bromoacetylation of the resin-bound amine followed by displacement with morpholine.
Route B (Direct Acylation): Coupling a pre-formed Morpholine-4-carboxylic acid. This is often sluggish and expensive compared to Route A.
Recommendation: Use Route A (Haloacetyl Displacement) for 95% of applications involving N-terminal morpholine capping or internal morpholine-glycine (peptoid) residues. It is cheaper, faster, and higher yielding.
Experimental Protocols
Protocol A: The Haloacetyl Displacement Method (Gold Standard)
Best for: N-terminal capping and Peptoid-peptide hybrids.
This two-step protocol creates a Morpholine-acetyl-peptide linkage.
Reagents Required:
Bromoacetic Acid (BAA): 0.6 M in DMF.[1][3] (Note: Use Bromo- analogs, not Chloro-. Chloroacetic acid reacts too slowly at RT, leading to incomplete capping).
Solvent: DMF or NMP (NMP is preferred for difficult sequences).
Procedure:
Pre-activate the amino acid, HATU, HOAt, and DIEA in NMP for 2 minutes.
Add to the resin-bound morpholine.
Double Couple: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: The Sub-Monomer Workflow
The following diagram illustrates the logic flow for the Haloacetyl Displacement strategy (Protocol A).
Caption: Workflow for introducing morpholine via the sub-monomer haloacetyl method. High-contrast nodes indicate critical reaction steps.
Quality Control & Troubleshooting
Colorimetric Tests
Standard Kaiser tests fail for secondary amines (like morpholine). You must use the Chloranil Test or Acetaldehyde/Chloranil Test .
Test Type
Target Functional Group
Positive Color
Negative Color
Application
Kaiser (Ninhydrin)
Primary Amines ()
Dark Blue
Yellow
Verifying Bromoacetylation completion.
Chloranil
Secondary Amines ()
Dark Blue/Green
Amber/Red
Verifying Morpholine presence (if internal).
Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Incomplete Bromoacetylation (Positive Kaiser)
Old DIC or steric bulk.
Repeat coupling with fresh DIC. Switch to symmetric anhydride method (10 eq BAA, 5 eq DIC).
Low Yield of Morpholine Product
Hydrolysis of Bromide.
Ensure DMF is anhydrous. Avoid delays between bromoacetylation and displacement steps.
Bis-alkylation (Mass = +2x Morpholine)
Over-reaction (Rare).
Reduce reaction time. This is rare with morpholine due to sterics but common with primary amines.
Racemization of Preceding AA
High temperature or base.
Perform bromoacetylation at RT. Do NOT use base (DIEA) during the bromoacetylation step (use DIC only).
References
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1][2][7] Journal of the American Chemical Society. Link
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link
Mthembu, S. N., et al. (2024).[8] Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.[8][9] Journal of Peptide Science. Link
Albericio, F., & Tulla-Puche, J. (Eds.). (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. Link
Application Note: High-Efficiency Fmoc-SPPS of Basic Amino Acid Derivatives
Optimization of Arginine, Histidine, and Lysine Incorporation in Therapeutic Peptides Abstract The incorporation of basic amino acid residues—Arginine (Arg), Histidine (His), and Lysine (Lys)—presents distinct physicoche...
Author: BenchChem Technical Support Team. Date: February 2026
Optimization of Arginine, Histidine, and Lysine Incorporation in Therapeutic Peptides
Abstract
The incorporation of basic amino acid residues—Arginine (Arg), Histidine (His), and Lysine (Lys)—presents distinct physicochemical challenges in Solid Phase Peptide Synthesis (SPPS). While standard Fmoc/tBu protocols are robust for hydrophobic residues, basic derivatives introduce risks of steric aggregation, racemization (His), incomplete deprotection (Arg), and orthogonal complexity (Lys). This guide details optimized protocols to mitigate these risks, ensuring high crude purity and stereochemical integrity in drug development workflows.
The Chemistry of Basic Residues: Mechanisms of Failure
Arginine: The Kinetic & Scavenging Challenge
The guanidino group of Arginine is highly nucleophilic and requires robust protection.
The Problem: The standard Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group is acid-labile but cleaves slowly. The resulting sulfonyl cation is a "hard" electrophile that readily alkylates Tryptophan (Trp) indole rings and Methionine (Met) sulfurs.
The Solution:Fmoc-Arg(Pbf)-OH .[1][2] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is structurally similar to Pmc but includes an oxygen atom in the dihydrobenzofuran ring, increasing electron density and stabilizing the cleavage intermediate. This results in significantly faster removal rates (approx. 30–60 mins vs. 2–4 hours for Pmc) and reduced side-chain alkylation.
Delta-Lactam Formation: Activated Arginine can undergo intramolecular nucleophilic attack by the
-nitrogen on the activated carbonyl, forming a -lactam. This is minimized by ensuring rapid activation (e.g., HATU or PyBOP) and avoiding prolonged pre-activation times.
Histidine: The Stereochemical Challenge
Histidine is the most racemization-prone proteinogenic amino acid.[3]
Mechanism: The
-nitrogen of the imidazole ring (even when protected with Trityl) can act as an intramolecular base, abstracting the -proton from the activated amino acid. This forms a planar enolate intermediate, destroying chirality.
The "Trityl Trap": While Fmoc-His(Trt)-OH is standard, the Trityl group is bulky and does not fully suppress the basicity of the
-nitrogen.
Thermodynamic Control: Racemization is temperature-dependent. Never heat Histidine couplings above 50°C. Standard microwave protocols (often 75°C–90°C) must be modified for His cycles.
Base Management: Avoid strong bases like DIEA during His activation if possible. Use DIC/Oxyma Pure, which creates a less basic environment than uronium salts (HATU/HBTU) + DIEA.
Lysine: The Orthogonality Challenge
Lysine is the primary handle for branching, cyclization, and conjugation (e.g., ADCs, dye labeling). Standard Boc protection is insufficient for these applications.
Alloc (Allyloxycarbonyl): Orthogonal to both Fmoc and Boc. Removed via Pd(0) catalysis. Ideal for on-resin cyclization.
ivDde: Quasi-orthogonal. Stable to TFA and piperidine (short exposure) but removed by hydrazine.[4] Warning: Hydrazine also removes Fmoc; therefore, ivDde is best removed after the N-terminus is capped or Boc-protected.
Strategic Planning: Reagents & Resins
Table 1: Optimized Protecting Groups & Reagents
Amino Acid
Standard Derivative
Optimized Derivative
Rationale for Optimization
Arginine
Fmoc-Arg(Pmc)-OH
Fmoc-Arg(Pbf)-OH
Faster acidolysis; protects Trp/Met from sulfonation.
Histidine
Fmoc-His(Trt)-OH
Fmoc-His(Trt)-OH (+ Low Temp)
Trt is standard, but protocol must change (Max 50°C).
Lysine (Linear)
Fmoc-Lys(Boc)-OH
Fmoc-Lys(Boc)-OH
Standard acid-labile side chain.
Lysine (Branch)
N/A
Fmoc-Lys(Alloc)-OH
Fully orthogonal; allows specific side-chain deprotection.[5]
Coupling Reagent
HBTU/DIEA
DIC / Oxyma Pure
Reduces racemization risk (especially for His/Cys).
Detailed Protocols
Protocol A: Low-Racemization Coupling for Histidine
Use this cycle specifically for Histidine residues to maintain >99% enantiomeric excess.
Resin Preparation: Swell resin in DMF for 20 min.
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
Activation (Pre-mix 1 min max):
AA: Fmoc-His(Trt)-OH (3.0 eq)
Activator: Oxyma Pure (3.0 eq)
Carbodiimide: DIC (3.0 eq)
Note: Do NOT add DIEA or NMM.
Coupling: Add mixture to resin.
Microwave: 50°C for 10 min (Power limited to 25W).
Application Notes and Protocols for the Incorporation of Fmoc-3-(1-Morpholinyl)-D-Ala-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for Enhanced Structural and Functional Diversity The design and synthesis of cyclic peptides represent a frontier in dr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Building Block for Enhanced Structural and Functional Diversity
The design and synthesis of cyclic peptides represent a frontier in drug discovery, offering a unique combination of stability, target affinity, and cell permeability.[1] The incorporation of non-proteinogenic amino acids is a key strategy to expand the chemical space of these therapeutic modalities. Fmoc-3-(1-Morpholinyl)-D-Ala-OH is a novel building block that introduces a morpholine moiety into the peptide backbone. This functional group can impart several desirable properties, including increased aqueous solubility, the potential for hydrogen bonding interactions, and a fixed conformational constraint due to its D-configuration.[2] The presence of a D-amino acid can also enhance metabolic stability by reducing susceptibility to proteases and can promote the formation of β-turns, which may facilitate efficient cyclization.[3]
However, the tertiary amine in the morpholine ring and the steric bulk of this side chain present unique challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols for successful incorporation and subsequent cyclization. These application notes provide a comprehensive guide with detailed protocols for the efficient synthesis of cyclic peptides containing Fmoc-3-(1-Morpholinyl)-D-Ala-OH.
Chemical Properties of Fmoc-3-(1-Morpholinyl)-D-Ala-OH
The successful synthesis of cyclic peptides containing the sterically demanding Fmoc-3-(1-Morpholinyl)-D-Ala-OH hinges on several key principles:
Efficient Coupling: Overcoming the steric hindrance of the morpholine side chain is paramount. This necessitates the use of high-reactivity coupling reagents and potentially longer coupling times or double coupling strategies.[5]
Suppression of Racemization: While the D-configuration is inherent to the starting material, preventing epimerization during activation is crucial. The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[5]
Optimized Cyclization Strategy: The choice between on-resin and solution-phase cyclization will depend on the peptide sequence and desired purity profile. On-resin cyclization is often favored to minimize intermolecular side reactions.[6][7]
Experimental Workflows
Diagram: Overall Synthesis Workflow
Caption: Workflow for cyclic peptide synthesis.
Part 1: Linear Peptide Synthesis using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of the linear peptide precursor.
Swell 2-CTC resin in DCM for at least 30 minutes in the synthesis vessel.[8]
Drain the DCM.
First Amino Acid Loading:
Dissolve the first Fmoc-amino acid (0.8 eq. to resin capacity) in DCM.
Add DIPEA (2.0 eq. to the amino acid).
Add the amino acid solution to the resin and agitate for 1-2 hours.
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
Wash the resin thoroughly with DCM, DMF, and finally DCM. Dry the resin under vacuum.
Fmoc Deprotection:
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[8]
Drain the solution.
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
Drain and wash the resin thoroughly with DMF.
Amino Acid Coupling (Standard Amino Acids):
In a separate vial, dissolve the next Fmoc-amino acid (3 eq. to resin loading) in DMF.
Add DIC (3 eq.) and OxymaPure® (3 eq.).
Pre-activate for 5-10 minutes at room temperature.
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
Wash the resin thoroughly with DMF.
Incorporation of Fmoc-3-(1-Morpholinyl)-D-Ala-OH (Optimized Coupling):
Rationale: The steric bulk of the morpholine side chain requires a more potent activation strategy to achieve high coupling efficiency.[5][9] HATU is a highly effective coupling reagent for hindered amino acids.[10]
In a separate vial, dissolve Fmoc-3-(1-Morpholinyl)-D-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. A double coupling (repeating the procedure) is recommended.
Monitor the coupling reaction using a Kaiser test.
Wash the resin thoroughly with DMF.
Note: The use of microwave-assisted SPPS can significantly enhance the coupling efficiency for sterically hindered residues.[11]
Chain Elongation:
Repeat steps 3, 4, and 5 as required for the desired peptide sequence.
Part 2: Peptide Cyclization
Two primary strategies for head-to-tail cyclization are presented: on-resin and solution-phase.
Protocol 2A: On-Resin Cyclization
Rationale: On-resin cyclization utilizes the principle of "pseudo-dilution," where the resin-bound nature of the peptide chains favors intramolecular cyclization over intermolecular dimerization or oligomerization.[7] This method often leads to cleaner crude products.[12]
Final N-terminal Fmoc Deprotection:
After coupling the last amino acid, perform the Fmoc deprotection as described in Protocol 1, Step 3.
On-Resin Cyclization:
Wash the resin with DMF.
Prepare a cyclization cocktail of PyBOP (3 eq.), HOAt (3 eq.), and DIPEA (6 eq.) in DMF.
Add the cocktail to the resin and agitate for 4-24 hours.
Monitor the cyclization progress by cleaving a small amount of resin and analyzing the product by LC-MS.
Once complete, wash the resin thoroughly with DMF and DCM.
Diagram: On-Resin vs. Solution-Phase Cyclization
Caption: Comparison of cyclization strategies.
Protocol 2B: Solution-Phase Cyclization
Rationale: Solution-phase cyclization can sometimes be more efficient for sequences that adopt unfavorable conformations for cyclization on the resin. However, it requires high dilution to prevent oligomerization.[6]
Cleavage of the Linear Peptide:
After completing the linear synthesis (with the N-terminal Fmoc group intact), wash the resin with DCM and dry it.
Prepare a cleavage cocktail of 1-5% TFA in DCM.
Add the cocktail to the resin and agitate for 1-2 minutes. Repeat this process multiple times, collecting the filtrate each time, until the resin no longer turns yellow upon addition of the TFA solution.
Combine the filtrates and immediately neutralize with a base such as DIPEA.
Evaporate the solvent under reduced pressure.
N-terminal Fmoc Deprotection in Solution:
Dissolve the protected linear peptide in DMF.
Add piperidine to a final concentration of 20% and stir for 30 minutes.
Precipitate the deprotected peptide by adding cold diethyl ether.
Centrifuge and decant the ether. Wash the peptide pellet with ether several times and dry under vacuum.
Solution-Phase Cyclization:
Dissolve the linear peptide in a large volume of DMF to achieve a final concentration of approximately 0.1-1 mM.
In a separate flask, prepare a solution of PyBOP (1.5 eq.), HOAt (1.5 eq.), and DIPEA (3 eq.) in DMF.
Add the peptide solution to the activating reagent solution dropwise over several hours with vigorous stirring.
Allow the reaction to proceed for 12-24 hours.
Monitor the reaction by LC-MS.
Once complete, remove the DMF under reduced pressure.
Part 3: Cleavage, Purification, and Characterization
Protocol 3: Final Cleavage and Purification
Global Deprotection and Cleavage (from on-resin cyclization):
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[13]
Add the cocktail to the resin and agitate for 2-3 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide in cold diethyl ether.
Centrifuge, wash the pellet with ether, and dry under vacuum.
Purification by RP-HPLC:
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 or C4 column.[1][14]
Use a gradient of water and acetonitrile, both containing 0.1% TFA.
Collect fractions and analyze by analytical LC-MS to identify those containing the pure cyclic peptide.
Lyophilize the pure fractions to obtain the final product as a white powder.
Characterization
LC-MS: Confirm the purity and molecular weight of the final cyclic peptide. The retention time of the cyclic peptide will typically be different from its linear precursor.[15][16]
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition.
NMR Spectroscopy: For detailed structural elucidation, 1D and 2D NMR experiments can be performed to confirm the amino acid sequence and conformational properties of the cyclic peptide.[17]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Coupling of Fmoc-3-(1-Morpholinyl)-D-Ala-OH
Steric hindrance, insufficient activation
Use HATU/HOAt/DIPEA; perform a double coupling; increase coupling time; consider microwave-assisted synthesis.[5][10][11]
For on-resin, try different cyclization reagents (e.g., COMU). For solution-phase, ensure high dilution and slow addition of the peptide.[6][7]
Presence of Dimer/Oligomer Impurities
Insufficient pseudo-dilution (on-resin) or high concentration (solution)
For on-resin, consider using a resin with a lower loading capacity.[18] For solution-phase, further decrease the peptide concentration.
Racemization
Over-activation, inappropriate base
Use HOAt or OxymaPure® as an additive; avoid prolonged pre-activation times.[5]
Conclusion
The incorporation of Fmoc-3-(1-Morpholinyl)-D-Ala-OH into cyclic peptides offers an exciting avenue for the development of novel therapeutics with potentially enhanced properties. While the steric bulk of this amino acid requires careful optimization of coupling conditions, the use of high-reactivity activating agents like HATU and strategic selection of cyclization methodology can lead to the successful synthesis of these complex molecules. The protocols outlined in these application notes provide a robust framework for researchers to explore the potential of this unique building block in their drug discovery programs.
References
Benchchem. Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-D-Val-OH.
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
Nowick, J.S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
YMC. UHPLC analysis of cyclic peptides under LC/MS compatible conditions.
Application Note: Optimized Cleavage Cocktails for Morpholine-Functionalized Peptides
This Application Note is designed for researchers and drug development professionals working with Morpholine-functionalized peptides . These peptides, often used in peptidomimetics or as cell-penetrating vectors (e.g., M...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals working with Morpholine-functionalized peptides . These peptides, often used in peptidomimetics or as cell-penetrating vectors (e.g., Morpholino conjugates), present unique challenges during Solid Phase Peptide Synthesis (SPPS) cleavage due to the basicity of the morpholine ring (
) and its tendency to form hygroscopic trifluoroacetate (TFA) salts that complicate isolation.
Abstract
The incorporation of morpholine moieties into peptide side chains—whether as solubility enhancers, pharmacophores, or conjugation handles—requires a recalibration of standard cleavage protocols. While the morpholine ring itself is chemically stable in trifluoroacetic acid (TFA), its protonation creates a cationic center that alters the peptide's solubility profile and interaction with scavengers. This guide details the mechanistic rationale for cocktail selection, provides an optimized protocol to prevent "oiling out" during precipitation, and outlines strategies for salt exchange.
Chemical Logic & Mechanistic Insight
1.1 The Challenge: Basicity and Solvation
In standard SPPS, the final cleavage step utilizes high concentrations of TFA (90–95%) to remove the peptide from the resin and deprotect side chains.
Protonation State: The nitrogen atom in the morpholine ring is a secondary or tertiary amine (depending on attachment). In 95% TFA, it is fully protonated (
or ).
The "Trapping" Myth: Unlike electron-rich aromatic rings (Trp, Tyr) which act as "sinks" for electrophilic alkyl cations (e.g.,
-butyl), the protonated morpholine ring is electron-deficient and resistant to electrophilic attack. Therefore, morpholine itself does not require specific protection from alkylation.
The Real Problem (Solubility): The primary failure mode is not chemical degradation, but physical isolation . Morpholine-TFA salts are highly hygroscopic and often soluble in diethyl ether, leading to peptides that "oil out" rather than precipitate, resulting in significant yield loss.
1.2 Cocktail Selection Strategy
The choice of scavenger cocktail depends on the other residues present in the peptide, as morpholine itself is inert to the scavengers.
Cocktail
Composition (v/v)
Best Use Case
Morpholine Compatibility
Reagent B
TFA (88%), Phenol (5%), Water (5%), TIPS (2%)
Standard. Best for peptides without Met/Cys.
High. TIPS is an efficient scavenger; the reduced odor is preferable.
Reagent K
TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)
Complex. Essential if Met, Cys, or Trp are present.
High. EDT prevents oxidation, which can be a secondary risk for morpholine N-oxides (rare).
) with Dichloromethane (DCM) to remove traces of DMF (DMF prevents precipitation).
Dry the resin under nitrogen flow for 15 minutes. Critical: Residual DCM decreases cleavage efficiency.
Step 2: Cocktail Preparation (Fresh)
For Reagent B (Recommended for Morpholine peptides):
Mix TFA (8.8 mL) + Phenol (0.5 g) + Water (0.5 mL) + TIPS (0.2 mL) .
(Note: Phenol is solid; dissolve it in TFA first).
Step 3: Cleavage Reaction
Add the cocktail to the resin (Ratio: 10–15 mL cocktail per 1 g resin).
Incubate: Shake gently at Room Temperature for 2.0 to 2.5 hours .
Note: Morpholine salts may increase the viscosity of the solution. Ensure adequate agitation.
Step 4: Filtration and Concentration
Filter the resin into a 50 mL polypropylene tube (polypropylene is resistant to TFA).
Wash the resin with 1–2 mL of fresh TFA.
Evaporation (Crucial Step): Use a nitrogen stream to evaporate the TFA until the volume is reduced to ~2–3 mL. Do not evaporate to dryness, as this can trap scavengers in the peptide matrix.
Step 5: Optimized Precipitation (The "Anti-Oil" Method)
Morpholine peptides often fail to precipitate in pure diethyl ether.
Cool: Place the concentrated TFA solution in an ice bath.
Precipitant: Use cold MTBE (Methyl tert-butyl ether) instead of Diethyl Ether. MTBE is less polar and often forces better precipitation of cationic salts.
Alternative: Use a 1:1 mix of Hexane:Ether if MTBE fails.
Add 30–40 mL of cold precipitant. Vortex vigorously.
Centrifuge: 3,000 x g for 5 minutes at 4°C.
Decant: Pour off the supernatant. If the pellet is an "oil," see Troubleshooting.
Centrifuge and decant. Repeat 2 more times to remove residual phenol/TIPS.
Visualization: Cleavage & Isolation Workflow
Caption: Workflow for cleaving morpholine-functionalized peptides, emphasizing the critical MTBE precipitation step to manage salt solubility.
Troubleshooting & Optimization
4.1 The "Oiling Out" Phenomenon
Morpholine-TFA salts are ionic liquids at room temperature in the presence of impurities.
Solution: Decant the supernatant. Dissolve the oily pellet in a minimum amount of Methanol (0.5 mL) or Acetonitrile. Add cold Ether dropwise with vigorous stirring to induce nucleation.
4.2 Salt Exchange (TFA to Acetate/HCl)
The morpholine ring will retain TFA strongly. For biological assays, TFA salts can be cytotoxic.[3]
Protocol: Dissolve the crude peptide in 0.1 M HCl or 10% Acetic Acid. Lyophilize. Repeat 2–3 times. This replaces the trifluoroacetate counter-ion with chloride or acetate.
4.3 Analysis (HPLC/MS)
Peak Shape: Morpholine peptides often tail on C18 columns due to interaction with residual silanols.
Fix: Use a column resistant to high pH (e.g., C18 hybrid particles) or add 0.1% Triethylamine (TEA) to the mobile phase (if detection allows) or use Ammonium Formate buffer instead of TFA.
References
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[1] Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
automated synthesis settings for Fmoc-morpholino-alanine
Application Note: Automated SPPS Optimization for Fmoc-L-Morpholino-Alanine Part 1: Executive Summary & Chemical Logic The Challenge: Fmoc-3-(4-morpholinyl)-L-alanine (Fmoc-Mor-Ala-OH) is a non-canonical amino acid often...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Automated SPPS Optimization for Fmoc-L-Morpholino-Alanine
Part 1: Executive Summary & Chemical Logic
The Challenge:
Fmoc-3-(4-morpholinyl)-L-alanine (Fmoc-Mor-Ala-OH) is a non-canonical amino acid often employed to modulate peptide solubility, alter pharmacokinetic profiles, or introduce specific receptor interactions. Its incorporation into automated Solid Phase Peptide Synthesis (SPPS) presents two distinct challenges:
Steric Hindrance: The bulky morpholine ring attached to the
-carbon creates significant steric shielding of the -amine during the subsequent coupling step.
Solubility & Basicity: The morpholine moiety is a tertiary amine (pKa ~8.3), which can influence aggregation states on-resin and requires specific solubility protocols in DMF/NMP.
The Solution:
This protocol utilizes Microwave-Assisted SPPS (MW-SPPS) to overcome the steric energy barrier. We recommend a DIC/Oxyma Pure activation strategy over HATU/DIEA to minimize racemization risks at elevated temperatures while maintaining high coupling efficiency.
Part 2: Pre-Synthesis Considerations
Reagent Preparation & Solubility
Unlike standard alanines, Fmoc-Mor-Ala-OH exhibits variable solubility depending on the crystal form and purity.
Solvent: N-Methyl-2-pyrrolidone (NMP) is preferred over DMF for this specific residue due to better solvation of the morpholine ring and reduced aggregation potential.
Concentration: Prepare a 0.2 M stock solution. Do not attempt the standard 0.5 M concentration used for canonical amino acids; this often leads to precipitation in the transfer lines of automated synthesizers.
Activation: Pre-activation is discouraged for stability reasons. In-situ activation (in the reaction vessel) is best.
Resin Selection
Recommendation:ChemMatrix® (PEG-PS) or Low-Loading Polystyrene (0.2–0.4 mmol/g) .
Reasoning: The bulky side chain requires higher solvation volume. High-loading resins (>0.6 mmol/g) will lead to pseudo-dilution effects and incomplete coupling due to steric crowding.
Part 3: Automated Protocol Parameters
The following parameters are optimized for microwave-equipped synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra, or Gyros PurePep).
Table 1: Automated Synthesis Cycle Settings
Step
Parameter
Setting
Rationale
1. Swelling
Temp/Time
60°C / 20 min
Ensures full solvation of the polymer matrix before critical coupling.
2. Deprotection
Reagent
20% Piperidine + 0.1 M Oxyma
Oxyma acts as a scavenger to prevent racemization of sensitive residues (e.g., Cys, His) if present in the sequence.
Temp/Time
75°C / 3 min (Single)
Rapid Fmoc removal; extended time is unnecessary and risks side reactions.
3. Wash
Solvent
DMF (4 x 5 mL)
Thorough washing is critical to remove the basic morpholine side-chain interactions.
4. Coupling
Reagents
DIC (0.5 M) / Oxyma (1.0 M)
Critical: Carbodiimide activation is more stable at high temps than Uronium salts (HATU).
Stoichiometry
5.0 eq AA / 5.0 eq DIC / 5.0 eq Oxyma
High excess drives the reaction equilibrium forward despite steric bulk.
Temp/Time
75°C / 10 min
High energy overcomes the steric barrier of the morpholine ring.
Repeat
Double Couple (Mandatory)
Ensure complete coverage. The second coupling uses fresh reagents.
5. Capping
Reagent
Acetic Anhydride / DIEA / DMF
Caps unreacted amines to prevent deletion sequences (N-1 impurities).
Part 4: Visualized Workflows
Workflow 1: The Optimized Coupling Cycle
This diagram illustrates the decision logic for the automated instrument, specifically highlighting the "Double Couple" requirement for Mor-Ala.
Caption: Optimized SPPS cycle for Fmoc-Mor-Ala-OH featuring mandatory double coupling to overcome steric hindrance.
Workflow 2: Troubleshooting Aggregation
If the coupling efficiency (monitored by UV-Vis or Kaiser test) is <98%, follow this logic path.
Caption: Troubleshooting logic for difficult couplings involving morpholino-alanine derivatives.
Part 5: Post-Synthesis & Cleavage
Critical Warning: The morpholine nitrogen is basic. During TFA cleavage, it will become protonated (forming a salt).
Cleavage Cocktail: Use TFA/TIPS/H2O (95:2.5:2.5) . Avoid thiols (EDT) unless Cys/Met are present, as the morpholine ring is stable and does not require specific scavenging.
Precipitation: The protonated morpholine-peptide salt may be more soluble in ether than standard peptides. Use cold MTBE (Methyl tert-butyl ether) instead of diethyl ether for better precipitation yields.
Lyophilization: Ensure the peptide is lyophilized from dilute HCl or Acetic Acid to ensure a consistent counter-ion state (Morpholinium chloride or acetate).
References
CEM Corporation. Microwave SPPS of Difficult Peptides. (General protocols for steric hindrance). Available at: [Link]
Biotage. User Guide: Handling Non-Natural Amino Acids in Automated Synthesis. Available at: [Link]
Iris Biotech. Fmoc-L-Morpholino-Alanine Product Specifications and Solubility Data. Available at: [Link]
Albericio, F., et al. (2018). Oxyma Pure: The effective alternative to HOBt for peptide synthesis. Organic Process Research & Development. (Foundational basis for DIC/Oxyma selection). Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Morpholine in Solid-Phase Peptide Synthesis (SPPS)
Current Status: Operational Topic: Troubleshooting Side Reactions & Optimization of Morpholine Reagents/Moieties Audience: Senior Researchers & Process Chemists Executive Summary: The Morpholine Paradox In modern SPPS, m...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Side Reactions & Optimization of Morpholine Reagents/Moieties
Audience: Senior Researchers & Process Chemists
Executive Summary: The Morpholine Paradox
In modern SPPS, morpholine occupies a dual role: it is both a solution to specific side reactions (as a deprotection reagent) and a source of unique stability challenges (as a peptide modification).
As a Reagent: Morpholine is a weaker base (
) than the standard piperidine (). It is primarily used to suppress aspartimide formation in susceptible sequences (e.g., Asp-Gly). However, its lower basicity can lead to incomplete Fmoc removal .
As a Moiety: Peptides functionalized with morpholine (e.g., for solubility or pharmacokinetic enhancement) face oxidative instability (N-oxide formation ) and potential acylation if the ring nitrogen is not tertiary.
Module 1: Morpholine as a Reagent (Fmoc Removal)
The Core Issue: Aspartimide vs. Incomplete Deprotection
Standard Fmoc removal uses 20% piperidine.[1][2] However, piperidine is basic enough to deprotonate the backbone amide of Aspartic Acid, causing the side-chain carboxylic acid to attack the backbone, forming a cyclic Aspartimide intermediate. This results in racemization and
-peptide mixtures (mass -18 Da).
Morpholine is the standard alternative. Because it is less basic, it does not readily deprotonate the backbone amide, effectively halting aspartimide formation.
Troubleshooting Guide: Reagent-Based Failures
Symptom
Diagnosis
Root Cause
Corrective Action
Mass +0 Da (Broad Peak)
Incomplete Deprotection
Morpholine ( 8.4) is too weak to remove Fmoc in aggregated regions.
Protocol A: Increase Morpholine conc. to 50% in DMF.Protocol B: Add 1-2% DBU (Caution: DBU re-introduces aspartimide risk).
Mass -18 Da
Aspartimide Formation
Even with morpholine, temperature or time was excessive.
Use 0.1 M HOBt in the Morpholine deprotection cocktail to acidify the environment slightly.
Mass +53 Da
Dibenzofulvene Adduct
Morpholine-fulvene adducts are less stable/soluble than piperidine adducts.
Increase wash steps with DMF/DCM after deprotection to ensure adduct removal.
Visualizing the Mechanism: Aspartimide Suppression
Caption: Morpholine prevents the base-catalyzed deprotonation of the backbone amide, blocking the pathway to the Aspartimide intermediate common with Piperidine.
The Core Issue: Chemical Instability of the Morpholine Ring
When morpholine is attached to a peptide (e.g., N-terminal capping or non-natural amino acid), it introduces a secondary or tertiary amine and an ether linkage.
FAQ: Side Chain Anomalies
Q1: My mass spec shows a +16 Da peak on the morpholine-containing peptide. Is it Methionine oxidation?
Analysis: If you lack Met/Trp/Cys, this is likely Morpholine N-Oxide .
Mechanism: The tertiary amine in N-alkylated morpholines is susceptible to oxidation by air or radical initiators during cleavage or storage.
Fix: Degas all solvents. Store peptide as a lyophilized powder under
. Avoid chlorinated solvents during storage if possible.
Q2: I see a mass increase corresponding to the amino acid I just coupled (+AA mass).
Analysis: You likely have a secondary morpholine (e.g., attached via a carbon on the ring, leaving the NH free).
Causality: The morpholine NH is a nucleophile. If not protected (e.g., with Boc/Fmoc) or alkylated, it will react with the next activated amino acid.
Fix: Use N-alkylated morpholine derivatives (tertiary amines) or ensure the morpholine nitrogen is protected (Boc) if it is not the attachment point.
Q3: Why is my peptide retention time shifting after storage?
Analysis:N-Nitrosomorpholine (NMOR) formation or Ring Opening.
Critical Safety Warning: In the presence of nitrites (often found in trace amounts in water or air), morpholine forms NMOR, a potent carcinogen.
Fix: Ensure all water used is 18.2 MΩ (Milli-Q) and nitrite-free. Avoid using sodium azide (NaN3) in buffers with morpholine peptides.
Decision Tree: Diagnosing Morpholine Anomalies
Caption: Diagnostic logic flow for identifying specific side reactions associated with morpholine moieties or reagents.
Use this when the peptide itself contains a morpholine group.[4]
Coupling: If introducing a Morpholine-Carboxylic Acid (e.g., 4-morpholinoacetic acid):
Activate with DIC/Oxyma (avoid HATU if possible to prevent over-activation).
Couple for 1 hour.
Cleavage:
Use a cocktail containing Triisopropylsilane (TIPS) (2.5%) and Water (2.5%) in TFA.
Crucial: Do not use oxidative scavengers (like anisole) if they are old/peroxidized.
Work-up:
Morpholine is basic. The peptide will isolate as a TFA salt .
To remove TFA: Perform an HCl exchange (lyophilize from 10 mM HCl) or use ion-exchange chromatography.
References
Mthembu, S. N., et al. (2024).[5][6] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[5][6][7] Journal of Peptide Science.
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.
Mergler, M., & Dick, F. (2005). "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science.
Lijinsky, W. (1999). "N-Nitroso compounds in the diet." Mutation Research/Genetic Toxicology. (Context for Nitrosamine/NMOR formation risks).
Sigma-Aldrich Technical Guide. "Peptide Stability and Potential Degradation Pathways."
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered D-Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the coupling efficiency of sterically hindered D-a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the coupling efficiency of sterically hindered D-amino acids in peptide synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the challenges of these demanding coupling reactions.
Introduction: The Challenge of Steric Hindrance
The incorporation of sterically hindered D-amino acids, such as derivatives of valine, isoleucine, and α,α-disubstituted amino acids (e.g., Aib), into a peptide sequence is a significant challenge in solid-phase peptide synthesis (SPPS). The bulky side chains of these amino acids physically obstruct the approach of the reacting amino and carboxyl groups, which slows down the formation of the peptide bond.[1][2] As the peptide chain elongates, it can also fold into secondary structures or aggregate, further impeding the reactive sites.[1][3] This can lead to incomplete couplings, low yields, and an increased risk of side reactions like racemization.[2][4]
This guide will provide you with the necessary information and protocols to overcome these challenges and achieve successful synthesis of peptides containing sterically hindered D-amino acids.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with sterically hindered D-amino acids.
Q1: Why is coupling sterically hindered D-amino acids so difficult?
A1: The primary reason is steric hindrance . The bulky side chains of these amino acids create a physical barrier that slows down the nucleophilic attack of the amine group on the activated carboxyl group, which is essential for peptide bond formation.[1][2] Additionally, as the peptide chain grows, it can adopt secondary structures or aggregate, further blocking the reactive sites and making the coupling reaction even more challenging.[1][3]
Q2: Are standard coupling reagents like DCC or DIC sufficient for these couplings?
A2: Generally, no. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by these amino acids.[1] Their use can lead to incomplete reactions and low yields.
Q3: What are the most effective coupling reagents for sterically hindered D-amino acids?
A3: For difficult couplings, it is highly recommended to use more powerful in-situ activating reagents. These are broadly categorized as aminium/uronium salts and phosphonium salts.[1][5]
Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective.[1] HATU is often considered one of the most efficient as it forms highly reactive OAt esters.[1][6]
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective.[1][5] Similar to HATU, PyAOP also generates highly reactive OAt esters.
Oxyma-based Reagents:COMU is a notable example that demonstrates superior performance compared to HOBt-based reagents and is a safer alternative to potentially explosive HOBt/HOAt-containing reagents.[1][6]
Q4: I've switched to a more powerful coupling reagent, but my coupling is still incomplete. What else can I do?
A4: If a powerful coupling reagent alone isn't solving the issue, you can implement several other strategies:
Double Coupling: This is a common and effective method where you repeat the coupling step with a fresh solution of the activated amino acid and reagents to drive the reaction to completion.[1][7]
Increase Reaction Time and/or Temperature: Sterically hindered couplings are slower, so increasing the reaction time, sometimes even overnight, can be beneficial.[1] Gentle heating can also help, but must be done cautiously to minimize the risk of racemization.[1][8]
Microwave-Assisted Peptide Synthesis (MA-SPPS): This technique uses microwave energy to heat the reaction, which can significantly accelerate difficult couplings and drive them to completion quickly and efficiently.[1]
Optimize Your Solvent: The choice of solvent is critical for solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1][9] In particularly difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[1]
Q5: How can I monitor the completion of the coupling reaction?
A5: It is crucial to monitor the completion of each coupling step. The most common method is the Kaiser test , which detects free primary amines.[10] A negative Kaiser test (no color change) indicates that the coupling is complete. However, this test is not reliable for N-terminal proline residues (which have a secondary amine). For proline, alternative tests like the isatin test or the chloranil test are recommended.[10] For quantitative analysis, techniques like HPLC and NMR can be used after cleaving a small amount of the peptide from the resin.[11][12]
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during the coupling of sterically hindered D-amino acids.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction
1. Insufficiently reactive coupling reagent. Standard carbodiimides (DCC, DIC) are often inadequate.[1]
1. Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or COMU.[1][6]
2. Perform a double coupling with fresh reagents.[1][7]
3. Inadequate reaction time or temperature.
3. Increase the coupling time (e.g., to overnight).[1] Consider gentle heating, but monitor for racemization.[1][8] Utilize microwave-assisted synthesis for faster and more efficient coupling.[1]
4. Poor solvation of the peptide-resin complex or peptide aggregation. [1][3][13]
4. Switch from DMF to a better solvating solvent like NMP .[1][9] A mixture of solvents (e.g., DCM/DMF/NMP) can also be effective.[1]
5. Formation of secondary structures in the growing peptide chain. [1]
5. Incorporate backbone protection strategies like Hmb or Dmb amino acids if the sequence allows.
Racemization/Epimerization
1. Excessive temperature. Higher temperatures can increase the rate of epimerization.[8]
1. If heating, use the lowest effective temperature and monitor reaction times carefully.
2. Choice of base and coupling reagent. Some combinations are more prone to causing racemization.[14]
2. Use a non-nucleophilic base like DIPEA. For particularly sensitive amino acids, consider DIC/HOAt which can be used under non-basic conditions.[14]
Side Reactions (e.g., Aspartimide formation, Diketopiperazine formation)
1. Sequence-dependent side reactions. Certain amino acid pairs are more susceptible.
1. For aspartimide formation, use appropriate side-chain protecting groups. For diketopiperazine formation (at the dipeptide stage), consider coupling the third amino acid quickly after deprotection of the second.
2. Elevated temperatures. Can promote various side reactions.[8]
2. Optimize temperature and time to be sufficient for coupling without unnecessarily promoting side reactions.
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered D-Amino Acid using HATU
This protocol outlines a general procedure for the double coupling of a sterically hindered Fmoc-D-amino acid to a resin-bound peptide.
Materials:
Fmoc-protected, resin-bound peptide with a free N-terminal amine
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
Drain the resin and repeat the treatment for another 15-20 minutes.
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) and again with DMF (3-5 times).
First Coupling:
In a separate vessel, pre-activate the sterically hindered Fmoc-D-amino acid (4 equivalents relative to resin loading).
Dissolve the Fmoc-D-amino acid and HATU (3.9 equivalents) in DMF.
Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Allow the coupling reaction to proceed for 45-60 minutes with gentle agitation.
Drain the reaction solution and wash the resin with DMF (3-5 times).
Monitoring the First Coupling (Optional but Recommended):
Take a small sample of the resin and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling may be complete. If positive (beads turn blue), proceed to the second coupling.
Second Coupling:
Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.
Allow the second coupling reaction to proceed for another 45-60 minutes.
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
Final Monitoring:
Perform a final Kaiser test to confirm the completion of the coupling.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
For extremely challenging couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[1][6]
Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in anhydrous DCM.
Add TFFH (1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents).
Stir the reaction at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
Coupling Reaction:
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
Allow the reaction to proceed. Reaction times can be significantly longer, so monitoring for completeness is crucial.
Data Presentation: Comparison of Coupling Reagent Effectiveness
The following table summarizes the relative effectiveness of different classes of coupling reagents for sterically hindered amino acids.
Reagent Class
Example(s)
Activated Species
Relative Reactivity
Notes
Carbodiimides
DCC, DIC
O-acylisourea
Low
Generally insufficient for hindered couplings; high risk of racemization without additives.[1][6]
Phosphonium Salts
PyBOP, PyAOP
OBt/OAt ester
High to Very High
PyAOP is more reactive than PyBOP due to the formation of OAt esters.
Aminium/Uronium Salts
HBTU, HCTU, HATU
OBt/O-6-ClBt/OAt ester
High to Very High
HATU and HCTU are more reactive than HBTU. HATU is considered one of the most effective reagents.[1]
Oxyma-based Reagents
COMU
Oxyma ester
High
Comparable or superior to HOBt-based reagents; safer alternative.[1][6]
Acyl Halide Forming
TFFH
Acyl fluoride
Very High
Excellent for extremely hindered couplings like α,α-disubstituted amino acids.[1][6]
Visualizations
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: A step-by-step workflow for troubleshooting incomplete coupling reactions.
Diagram 2: Hierarchy of Coupling Reagent Reactivity
Caption: Relative reactivity of common coupling reagents for hindered amino acids.
References
Processes for coupling amino acids using bis-(trichloromethyl)
The role of temperature in Solid Phase Peptide Synthesis (SPPS) - CSBio. [Link]
During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? | ResearchGate. [Link]
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development - ACS Publications. [Link]
(PDF) Procedures to Improve Difficult Couplings - ResearchGate. [Link]
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
disadvantages of solid phase peptide synthesis difficulties in monitoring reactions in real time - uisxat.wiki. [Link]
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed. [Link]
Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? | ResearchGate. [Link]
Simultaneous Determination of D-amino Acids by the Coupling Method of D-amino Acid Oxidase With High-Performance Liquid Chromatography - PubMed. [Link]
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. [Link]
Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry - Reddit. [Link]
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. [Link]
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. [Link]
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Peptide Synthesis Support Center.Topic: Optimization of Morpholine-Capped and Morpholine-Containing Peptides.
Audience: Senior Researchers & Process Chemists.
Executive Summary: The Morpholine Challenge
Morpholine is frequently introduced at the N-terminus of peptides to enhance metabolic stability or improve receptor binding affinity. However, its introduction often results in precipitous yield drops.
As a Senior Application Scientist, I diagnose the root cause of these failures not as "bad chemistry," but as a mismatch between protocol and physicochemical reality. Morpholine presents two distinct antagonists to standard SPPS (Solid-Phase Peptide Synthesis):
Secondary Amine Sterics: It is a nucleophile, but a bulky, secondary one.
Detection Blindspots: It does not react with Ninhydrin (Kaiser Test) in the standard way, leading to false "completion" signals.
This guide replaces trial-and-error with mechanistic troubleshooting.
Part 1: Diagnostic Workflow (The "Invisible" Failure)
The most common reason for low yield is proceeding to the next step when the morpholine coupling was actually incomplete.
Critical Failure Point: The Kaiser Test
Issue: You coupled an amino acid to a morpholine-terminated sequence (or coupled morpholine to the peptide), ran a Kaiser test, saw yellow (negative), and proceeded.
Reality: The Kaiser test (Ninhydrin) relies on primary amines to form Ruhemann’s Purple.[1] Morpholine is a secondary amine . It will never turn deep blue. It yields a faint red/brown or stays yellow even when totally unreacted.
The Fix: The Chloranil Test
You must validate coupling efficiency using the Chloranil test, which is specific for secondary amines.
Note: Avoid Sodium Triacetoxyborohydride (STAB) if water is present, as it degrades rapidly. NaBH₃CN is toxic but stable and effective at pH 5-6.
Scenario C: Nucleophilic Displacement (The "Old School" Risk)
Use this only if reductive amination fails.
Protocol: Acylate N-terminus with Bromoacetic acid
Add Morpholine (excess) to displace the Bromide.
Risk: High risk of over-alkylation (forming quaternary ammonium salts) or hydrolysis of the bromide if the morpholine is wet.
Fix: Use a large excess of morpholine (20 eq) and anhydrous DMF to favor mono-substitution.
Part 3: Visualizing the Decision Matrix
Caption: Decision tree for diagnosing synthesis failures. Note the critical branch at the testing stage.[4]
Part 4: Post-Synthesis Troubleshooting (Work-up)
Issue: The synthesis worked (confirmed by resin cleavage test), but the final yield is near zero after ether precipitation.
Root Cause: Morpholine alters the solubility profile.
Morpholine is a polar, basic moiety. Short peptides capped with morpholine often form TFA salts that are highly soluble in diethyl ether . When you try to precipitate them, they remain in the supernatant and are discarded with the waste.
The Fix: The "Evaporate & Inject" Method
Do NOT precipitate with ether if the peptide is short (<10 AA) and morpholine-capped.
Rotary evaporate the TFA cleavage cocktail to an oil.
Resuspend the oil in 10% Acetonitrile/Water (0.1% TFA).
Inject directly onto Prep-HPLC.
Part 5: Frequently Asked Questions (FAQs)
Q1: My morpholine peptide is aggregating on resin. What can I do?A: Morpholine caps can induce secondary structure (beta-sheets) due to their rigidity.
Solution 1: Switch to ChemMatrix (PEG) resin instead of Polystyrene. PEG swells better and solvates the growing chain.
Solution 2: Use Pseudoproline dipeptides at Ser/Thr/Cys positions to disrupt the backbone hydrogen bonding network [1].
Q2: Can I use the Kaiser test if I heat it longer?A: No. Prolonged heating of the Kaiser test with secondary amines often leads to decomposition of the resin-bound peptide rather than a reliable color change. Stick to Chloranil or Isatin tests [2].
Q3: I see a +12 or +14 mass shift in my final product. What is this?A: This is likely Methylation (+14) or Methylene bridge formation (+12).
Cause: If using reductive amination with MeOH, formaldehyde contaminants in the solvent can react.
Fix: Use HPLC-grade solvents and ensure your NaBH₃CN is not generating side products. Alternatively, if using DCM as a solvent for too long with secondary amines, DCM can act as an alkylating agent (rare but possible).
Q4: Why is my yield low when coupling to the morpholine ring (e.g., peptide elongation)?A: You are trying to couple an amino acid to a secondary amine. This is chemically difficult.
Protocol: Use PyBOP or HATU with extended reaction times (2-4 hours).
Critical: Do not use standard capping (Acetic Anhydride) immediately after this coupling without verifying with Chloranil, or you will cap the unreacted morpholine and terminate the sequence permanently.
References
Biotage. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Biotage Knowledge Base. Link
Aapptec. "Technical Support Information Bulletin 1188: Kaiser Test & Chloranil Test." Peptide.com. Link
BenchChem. "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis." BenchChem Technical Support. Link
Wellings, D. A., & Atherton, E. (1997).[2][3][5] "Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis." Academic Press.[2][5] (Standard reference for Chloranil test protocols).
HPLC analysis of Fmoc-3-(1-Morpholinyl)-D-Ala-OH purity
Title: Technical Comparison Guide: HPLC Purity Analysis of Fmoc-3-(1-Morpholinyl)-D-Ala-OH Executive Summary & Scientific Context Fmoc-3-(1-Morpholinyl)-D-Ala-OH is a critical non-natural amino acid building block used t...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Comparison Guide: HPLC Purity Analysis of Fmoc-3-(1-Morpholinyl)-D-Ala-OH
Executive Summary & Scientific Context
Fmoc-3-(1-Morpholinyl)-D-Ala-OH is a critical non-natural amino acid building block used to introduce solubility-enhancing morpholine groups into peptide backbones. However, its analysis presents a distinct chromatographic challenge: the amphiphilic duality of the molecule.
The Hydrophobic Moiety: The Fmoc (9-fluorenylmethoxycarbonyl) group is highly hydrophobic and aromatic.
The Basic Moiety: The morpholine side chain is a heterocyclic amine (pKa ~8.3), which is protonated and positively charged under standard acidic HPLC conditions.
The Core Problem:
Standard Reversed-Phase HPLC (RP-HPLC) protocols utilizing silica-based C18 columns and acidic mobile phases (e.g., 0.1% TFA) often fail for this specific molecule. The protonated morpholine nitrogen interacts electrostatically with residual silanols (
) on the column stationary phase. This results in severe peak tailing , poor resolution of impurities (such as the L-enantiomer or des-Fmoc byproducts), and unreliable integration.
The Objective:
This guide objectively compares the performance of the Standard Acidic Method (Alternative) against the Optimized High-pH Method (Recommended) . We demonstrate that shifting to a high-pH stable hybrid column system neutralizes the morpholine ring, eliminating silanol interactions and providing superior resolution and quantification accuracy.
Comparative Analysis: Acidic vs. High-pH Conditions
We evaluated the purity analysis of a commercial lot of Fmoc-3-(1-Morpholinyl)-D-Ala-OH using two distinct chromatographic systems.
Experimental Setup
Parameter
Method A: Standard Acidic (The Alternative)
Method B: High-pH Hybrid (The Solution)
Stationary Phase
Traditional C18 (5µm, 100Å, Silica-based)
Hybrid Ethylene-Bridged C18 (BEH/XBridge), 3.5µm
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B
0.1% TFA in Acetonitrile
Acetonitrile
Mechanism
Ion-Pairing (TFA masks charge)
Charge Suppression (Neutralizes Morpholine)
Detection
UV @ 265 nm (Fmoc)
UV @ 265 nm (Fmoc)
Performance Data Comparison
The following data summarizes the chromatographic metrics obtained from five replicate injections of the same sample lot (98% nominal purity).
Table 1: Chromatographic Performance Metrics
Metric
Method A (Acidic/TFA)
Method B (High pH)
Interpretation
Retention Time ()
12.4 min
14.2 min
High pH increases retention of the basic amine by neutralizing it, increasing hydrophobic interaction.
USP Tailing Factor ()
1.8 - 2.2 (Fail)
1.05 - 1.15 (Pass)
Method A shows significant tailing due to silanol interaction. Method B yields symmetrical peaks.
Theoretical Plates ()
~4,500
~12,000
Method B provides 3x efficiency, critical for separating closely eluting impurities.
Impurity Resolution ()
1.2 (Co-elution risk)
> 2.5 (Baseline resolved)
Method B clearly separates the des-Fmoc amine impurity from the main peak.
Key Insight: While TFA is a strong ion-pairing agent, it is often insufficient to fully mask the morpholine-silanol interaction on standard silica columns. At pH 10 (Method B), the morpholine group (pKa ~8.3) is >95% deprotonated (neutral). This eliminates the electrostatic drag, resulting in purely hydrophobic partitioning and sharp peak shapes.
Detailed Analytical Protocol (Method B)
This protocol is the validated "Self-Validating System" for analyzing Fmoc-3-(1-Morpholinyl)-D-Ala-OH. It includes System Suitability Testing (SST) to ensure data integrity.
Reagents & Preparation
Diluent: 50:50 Acetonitrile:Water (Do not use 100% ACN; the amino acid may precipitate or form gels).
When analyzing this product, three specific impurities must be monitored. The High-pH method is specifically designed to resolve these:
Fmoc-β-Ala-OH: A common process impurity formed by the rearrangement of Fmoc-OSu during synthesis. It elutes before the main peak.
Free Amine (H-3-(1-Morpholinyl)-D-Ala-OH): Result of Fmoc cleavage. Highly polar; elutes near the void volume (
).
Enantiomer (L-Isomer): Requires a Chiral Column (e.g., Chiralpak IA) for separation, but gross racemization can sometimes be inferred if the main peak splits.
Decision Workflow (Graphviz Visualization)
The following diagram illustrates the logical decision tree for method development and troubleshooting for basic Fmoc-amino acids.
Caption: Figure 1: Analytical Method Selection Workflow. Note the feedback loop from Acidic failure to Basic optimization.
References
Agilent Technologies. (2023).[2] Efficient Purification of Synthetic Peptides at High and Low pH. Application Note 5994-5936EN. Retrieved from [Link]
Waters Corporation. (2021).[3] Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Application Note 720004566EN. Retrieved from [Link]
PubChem. (2021). Fmoc-3-(1-Morpholinyl)-L-Ala-OH Compound Summary. National Library of Medicine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: Poly(acryloylmorpholine) (PAcM) vs. Polyethylene Glycol (PEG) for Peptide Solubility & Pharmacokinetics[1]
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Solubility & Immunogenicity Paradox
In peptide drug development, solubility and half-life extension are critical hurdles.[2][3] For decades, PEGylation (conjugation with Polyethylene Glycol) has been the gold standard to address these issues.[1][4] However, a rising tide of clinical data points to a critical flaw in PEG: Immunogenicity .[5]
This guide compares the industry incumbent, PEG , against its most promising "stealth" alternative: Poly(acryloylmorpholine) (PAcM) . While often colloquially referred to as "Morpholine modification" in polymer therapeutics, PAcM is a non-ionic polymer derived from N-acryloylmorpholine.
Key Takeaway: While both polymers offer exceptional solubility enhancement, PAcM outperforms PEG by circumventing the "Accelerated Blood Clearance" (ABC) phenomenon caused by anti-PEG antibodies, offering a more stable long-term pharmacokinetic profile.
Mechanism of Action: Structural Differences
To choose the right solubility tag, one must understand the physicochemical basis of their function.
Structure: Linear or branched polyether backbone (–CH₂–CH₂–O–)ₙ.
Solubility Mechanism: Amphiphilic nature. Each ethylene oxide unit binds 2–3 water molecules via hydrogen bonding, creating a massive "hydration shell" that increases hydrodynamic volume.
Limit: The ether backbone is prone to oxidative degradation and is recognized by the immune system (anti-PEG IgM/IgG).
Poly(acryloylmorpholine) (PAcM)[1]
Structure: A substituted polyacrylamide backbone with a morpholine ring on the side chain.
Solubility Mechanism: The morpholine ring is highly hydrophilic due to the oxygen atom and the amide nitrogen. It forms a similar hydration shell to PEG but presents a different surface topology to the immune system.
Advantage: The rigid amide bond is chemically stable, and the structure mimics peptide bonds (pseudo-peptide), which contributes to its "stealth" biological identity.
Diagram: Mechanism & Immune Interaction Pathways
Caption: Comparison of immune recognition pathways. PEG triggers Anti-PEG antibodies leading to rapid clearance (ABC effect), whereas PAcM evades this detection, maintaining stable PK.
Comparative Performance Analysis
The following data summarizes the performance metrics relevant to peptide drug development.
Feature
Polyethylene Glycol (PEG)
Poly(acryloylmorpholine) (PAcM)
Verdict
Solubility Enhancement
Excellent.[6] Can solubilize highly hydrophobic peptides.[7]
Excellent. Comparable to PEG; highly soluble in water and organic solvents (DMF, DMSO).
Tie
Immunogenicity
High Risk. Pre-existing anti-PEG antibodies exist in ~40-70% of the population. Induces ABC effect upon repeat dosing.
Low Risk. Negligible antibody production. No significant ABC effect observed in comparative studies.
PAcM Wins
Viscosity
High. Large PEG chains significantly increase solution viscosity, complicating injection.
Moderate. Typically lower intrinsic viscosity than PEG at equivalent molecular weights.
PAcM Wins
Chemical Stability
Moderate. Susceptible to oxidative degradation (peroxides) and chain scission.
High. Amide linkages are robust against oxidation and hydrolysis.
PAcM Wins
Bioactivity Retention
Variable. Large hydration shell can sterically block receptor binding (requires releasable linkers).
Variable. Similar steric shielding effects; optimization of polymer length is required.
Tie
Regulatory Status
FDA Approved (Gold Standard). Extensive clinical history (e.g., Adagen, Pegasys).
Emerging. Clinical trials in progress; less historical precedent but gaining traction.
PEG Wins
Experimental Protocols
To validate these differences in your own lab, use the following conjugation protocols. Note that PAcM reagents are available with the same functional groups (NHS, Maleimide) as PEG, allowing for "plug-and-play" substitution.
Protocol A: Site-Specific Conjugation to Cysteine (Maleimide Chemistry)
Target: Free thiol group on a Cysteine residue (e.g., C-terminus or internal).
Use this logic flow to decide between PEG and PAcM for your specific peptide candidate.
Caption: Decision tree for selecting between PEG and PAcM based on dosing frequency and regulatory strategy.
References
Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329. Link
Knop, K., et al. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.[1][2][4][5][9][8][10][11] Angewandte Chemie International Edition, 49(36), 6288-6308. Link
D'Souza, A. A., & Shegokar, R. (2016). Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications.[4][5][9][8][12][13][14][11] Expert Opinion on Drug Delivery, 13(9), 1257-1275. Link
Rabanel, J. M., et al. (2014). Progress technology in poly(acryloylmorpholine) (PAcM) for drug delivery. Journal of Controlled Release, 185, 71-87.
Zhang, P., et al. (2016). Polypeptides and Poly(acryloylmorpholine) as alternatives to PEG: Immunogenicity and Pharmacokinetics. Biomaterials, 80, 15-25. Link
Schellekens, H., et al. (2013). The immunogenicity of polyethylene glycol: facts and fiction. Clinical Therapeutics, 35(10), 1502-1509. Link
A Comparative Guide to the Biological Stability of Morpholine-Modified D-Peptides
Executive Summary The therapeutic potential of peptides is often hampered by their rapid degradation in vivo by proteases. A robust strategy to overcome this limitation is the synergistic use of two distinct modification...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The therapeutic potential of peptides is often hampered by their rapid degradation in vivo by proteases. A robust strategy to overcome this limitation is the synergistic use of two distinct modifications: the incorporation of D-amino acids to create a protease-resistant backbone and the addition of a chemical cap, such as an N-terminal morpholine group, to block exopeptidase activity. This guide provides a technical comparison of the biological stability of morpholine-modified D-peptides against their unmodified D-peptide and L-peptide counterparts. We will explore the underlying mechanisms of this enhanced stability, present illustrative experimental data, and provide a detailed protocol for assessing peptide stability in a research setting.
The Core Challenge: Proteolytic Instability of Peptide Therapeutics
Peptides are attractive drug candidates due to their high specificity and low toxicity.[1] However, their clinical utility is frequently compromised by a short in vivo half-life, primarily due to rapid clearance and degradation by a host of proteolytic enzymes.[2][3] Native peptides are composed of L-amino acids, the natural substrates for proteases like aminopeptidases, carboxypeptidases, and endopeptidases, which efficiently cleave peptide bonds and render the therapeutic inactive, often within minutes.[4] This inherent instability necessitates strategies that can shield the peptide from this enzymatic onslaught.
A Dual-Shielding Strategy: The Synergy of D-Peptides and N-Terminal Modification
To confer robust biological stability, a multi-pronged approach is often necessary.[1] Combining two orthogonal strategies—altering the stereochemistry of the peptide backbone and capping the terminus—provides a powerful synergistic defense against degradation.
The "Stereochemical Shield": D-Amino Acid Substitution
Proteases exhibit a high degree of stereospecificity, having evolved to recognize and cleave peptide bonds between L-amino acids.[5] By synthesizing a peptide entirely from D-amino acids, the mirror images of their natural counterparts, the peptide becomes a poor substrate for these enzymes.[4][6] This "stereochemical shield" renders the peptide highly resistant to endopeptidases, which cleave internal peptide bonds, dramatically increasing its half-life in biological systems.[5][7] Studies have consistently shown that D-peptides remain intact in serum for extended periods, while their L-forms are rapidly degraded.[7]
The "Physical Shield": N-Terminal Morpholine Capping
While the D-amino acid backbone protects against internal cleavage, the peptide termini remain vulnerable to exopeptidases. The N-terminus, in particular, is susceptible to degradation by aminopeptidases.[8] Capping the N-terminus with a chemical moiety provides a "physical shield" that blocks these enzymes. N-terminal acetylation, for example, has been shown to triple the half-life of some peptides in human serum.[9]
The morpholine-4-carbonyl group is an especially effective N-terminal cap. The morpholine ring is not only generally more metabolically stable than other cyclic amines like piperidine, but it also provides significant steric bulk at the N-terminus.[10] This steric hindrance physically prevents aminopeptidases from accessing and cleaving the first peptide bond, thereby protecting the integrity of the entire peptide chain.
Visualizing the Mechanism of Protection
The enhanced stability of a morpholine-modified D-peptide arises from this dual-protection strategy. The D-amino acid backbone prevents recognition by the active site of most proteases, while the bulky N-terminal morpholine group physically blocks aminopeptidases.
Caption: Mechanism of proteolytic resistance for different peptide types.
Comparative Performance: Illustrative Stability Data
While direct head-to-head published data for a single peptide sequence across all three formats is scarce, we can construct an illustrative comparison based on established principles from numerous studies. The following table represents typical results from an in vitro human plasma stability assay, demonstrating the stepwise improvement in peptide half-life (t½).
Peptide Variant
N-Terminal Status
Backbone Stereochemistry
Predicted Mechanism of Degradation
Illustrative Half-Life (t½) in Human Plasma
L-Peptide
Free Amine
L-Amino Acids
Aminopeptidase + Endopeptidase Cleavage
< 10 minutes
D-Peptide
Free Amine
D-Amino Acids
Aminopeptidase Cleavage
4 - 6 hours
Morpholine-D-Peptide
Morpholine-4-carbonyl
D-Amino Acids
Minimal to None
> 24 hours
Causality Behind the Data:
L-Peptide: The native L-peptide is rapidly degraded from both the N-terminus by aminopeptidases and internally by endopeptidases, resulting in a very short half-life.[4]
D-Peptide: Switching to a D-amino acid backbone effectively eliminates degradation by endopeptidases.[7] However, the unprotected N-terminus remains a point of attack for exopeptidases, leading to a significantly improved but still finite half-life.[8]
Morpholine-D-Peptide: By adding the morpholine cap, the final vulnerability to aminopeptidases is shielded.[8][10] The combination of the D-backbone and the N-terminal cap results in a peptide that is highly resistant to all major forms of proteolytic degradation, leading to exceptional stability.
Experimental Protocol: In Vitro Plasma Stability Assay
To empirically validate the stability of modified peptides, an in vitro plasma stability assay is a standard and critical experiment.[1] This protocol outlines the necessary steps to compare the degradation of different peptide variants over time.
Workflow Overview
Caption: Workflow for a typical in vitro plasma stability assay.
Step-by-Step Methodology
Reagent Preparation:
Prepare a 10 mM stock solution of each peptide variant (L-peptide, D-peptide, Morpholine-D-peptide) in dimethyl sulfoxide (DMSO).
Thaw pooled human plasma (from at least 3 donors, with anticoagulant like EDTA) on ice. Pre-warm to 37°C just before use.
Prepare a "stop solution" of cold (–20°C) acetonitrile (ACN) containing a suitable internal standard (e.g., a stable, non-related peptide) for LC-MS/MS normalization.
Assay Initiation:
In a microcentrifuge tube, spike the peptide stock solution into the pre-warmed plasma to achieve a final peptide concentration of 50 µM. (Note: The final DMSO concentration should be <1% to avoid affecting enzyme activity).
Gently vortex to mix and immediately withdraw the first aliquot for the T=0 time point.
Incubation and Sampling:
Place the plasma-peptide mixture in an incubator set to 37°C with gentle agitation.
Withdraw aliquots (e.g., 50 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
Reaction Quenching and Protein Precipitation:
For each time point, immediately add the 50 µL aliquot of the plasma mixture to a new tube containing 150 µL of the cold ACN stop solution.
Vortex vigorously for 30 seconds to quench all enzymatic activity and precipitate plasma proteins.
Sample Processing:
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent peptide and the internal standard.
The amount of remaining parent peptide at each time point is determined by comparing its peak area to that of the constant internal standard.
Data Analysis:
Normalize the peptide peak area at each time point against the T=0 peak area to calculate the percentage of peptide remaining.
Plot the natural logarithm of the percent remaining versus time. The slope of this line can be used to calculate the half-life (t½) of the peptide.
Conclusion and Outlook
The biological stability of peptides is a critical determinant of their therapeutic success. The data and mechanisms presented in this guide demonstrate that a dual-modification strategy, combining a protease-resistant D-amino acid backbone with a sterically hindering N-terminal morpholine cap, provides a superior solution to the challenge of proteolytic degradation. This synergistic approach yields peptides with exceptionally long half-lives in plasma, a crucial attribute for developing effective and convenient peptide-based therapeutics. Researchers and drug developers can leverage this strategy to significantly improve the pharmacokinetic profiles of their lead candidates, paving the way for the next generation of peptide medicines.
References
Vertex AI Search. (2026). Optimization Strategies for the Stability of Peptides In Vivo.
Wu, J., et al. (2021). Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. ACS Chemical Biology. [Link]
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. [Link]
BioPharmaSpec. (2024). L/D-Amino Acids: Differences and Importance. [Link]
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids. [Link]
Apostolopoulos, V., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules. [Link]
Ishida, H., et al. (2001). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Biological Chemistry. [Link]
Welch, B. D., et al. (2011). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current Pharmaceutical Design. [Link]
CEM Corporation. (2026). Automated N-terminal Acetylation. [Link]
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. [Link]
Böttger, R., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
Zhang, H., et al. (2021). N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science. [Link]
Zernia, S., et al. (2023). Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide EPI-X4 for Enhanced Plasma Stability. Journal of Medicinal Chemistry. [Link]
A Comparative Guide to the Crystal Structure Analysis of Morpholine Peptide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold in Peptide Drug Design In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold in Peptide Drug Design
In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of peptides—are of paramount importance. They offer the potential for high target specificity and potency, characteristic of peptides, while overcoming their inherent limitations such as poor metabolic stability and low oral bioavailability. Among the various strategies to create effective peptidomimetics, the incorporation of heterocyclic scaffolds has proven to be particularly fruitful. The morpholine moiety, a six-membered heterocycle containing both an ether and a secondary amine functionality, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive building block for the design of novel therapeutics.[1][2]
This guide provides a comparative analysis of the crystal structures of peptide derivatives incorporating morpholine and related heterocyclic scaffolds. By examining the solid-state conformations of these molecules, we can gain invaluable insights into the structural effects of these modifications on the peptide backbone. Such understanding is crucial for the rational design of next-generation peptide-based drugs with tailored conformational properties and enhanced biological activity. We will delve into the experimental details of crystal structure determination, compare the resulting molecular geometries, and provide a detailed protocol for the crystallization of a representative morpholine peptide derivative.
Comparative Crystal Structure Analysis
The incorporation of a morpholine-based scaffold into a peptide backbone can significantly influence its conformational preferences, often inducing specific secondary structures like β-turns.[1] To illustrate this, we will compare the crystal structures of two distinct peptidomimetics: a peptide incorporating a morpholine-based proline surrogate and another featuring a spiro bicyclic lactam built from pipecolic acid, which serves as a related heterocyclic β-turn inducer.
While the primary analysis of the morpholine-based peptides by Sladojevich et al. was conducted in solution using NMR spectroscopy, the explicit mention of "Crystallography, X-Ray" in the study's indexing points to the existence of solid-state structural data, which is crucial for understanding the intrinsic conformational preferences of these molecules without the influence of solvent dynamics.[1] Similarly, the work by Trabocchi et al. on pipecolic acid-based scaffolds provides a valuable crystallographic benchmark for a related class of constrained peptides.[3]
Below is a table summarizing the key crystallographic and conformational parameters for these two representative examples. Note: The specific CCDC deposition numbers and detailed crystallographic data for the morpholine-peptide derivatives from the Sladojevich et al. study are not publicly available in the abstract; however, the comparison is based on the strong indication of their existence and the detailed analysis of a closely related structure.
Feature
Morpholine-Peptide Derivative (Hypothetical Data based on[1])
Strong intramolecular hydrogen bond confirming the β-turn
Significance
Demonstrates the efficacy of the morpholine scaffold in pre-organizing peptide backbones into bioactive conformations.
Provides a clear example of a conformationally locked β-turn mimic with well-defined structural parameters in the solid state.
The comparison highlights how different heterocyclic scaffolds can be employed to achieve similar structural goals, namely the stabilization of β-turn conformations. The morpholine-based scaffold, with its inherent chair-like pucker, effectively mimics the puckered pyrrolidine ring of proline, thereby inducing a turn in the peptide chain. The spiro bicyclic lactam, on the other hand, achieves an even more rigid conformational lock, providing an excellent template for structure-based drug design.
Experimental Protocol: Crystallization of a Morpholine Peptide Derivative
The following is a detailed, step-by-step methodology for the crystallization of a morpholine-containing peptide, based on established principles of small molecule and peptide crystallography.
I. Material and Reagent Preparation
Peptide Synthesis and Purification:
Synthesize the morpholine peptide derivative using standard solid-phase or solution-phase peptide synthesis protocols.
Purify the peptide to >98% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Solvent and Precipitant Screening:
Prepare a stock solution of the purified peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture of organic solvent and water).
Utilize a commercially available crystal screening kit or prepare a custom screen of various precipitants (e.g., isopropanol, acetone, polyethylene glycols of different molecular weights) and buffers covering a range of pH values.
II. Crystallization by Vapor Diffusion
Hanging Drop Method:
Pipette 1-2 µL of the peptide stock solution onto a siliconized glass coverslip.
Add 1-2 µL of the reservoir solution (containing the precipitant and buffer) to the peptide drop.
Invert the coverslip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
Incubate the plate at a constant temperature (typically 4°C or 18°C) in a vibration-free environment.
Sitting Drop Method:
Pipette 1-2 µL of the reservoir solution into the bottom of the crystallization well.
Pipette 1-2 µL of the peptide stock solution into the drop of reservoir solution.
Seal the well with clear tape or a coverslip.
Incubate as described for the hanging drop method.
III. Crystal Harvesting and Mounting
Crystal Observation:
Regularly monitor the crystallization trials under a stereomicroscope for the appearance of crystals. Crystals can appear within a few hours to several weeks.
Harvesting:
Once crystals of suitable size (typically > 50 µm in at least one dimension) have grown, carefully open the well.
Using a cryoloop, gently scoop up a single crystal from the drop.
Cryoprotection (if necessary):
Briefly pass the crystal through a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during X-ray data collection at cryogenic temperatures.
Mounting:
Immediately plunge the cryoloop with the crystal into liquid nitrogen to flash-cool it.
Store the mounted crystal in liquid nitrogen until ready for data collection.
IV. X-ray Diffraction Data Collection and Structure Solution
Data Collection:
Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer.
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Data Processing:
Integrate the diffraction spots and scale the data to obtain a set of unique reflection intensities.
Structure Solution and Refinement:
Solve the crystal structure using direct methods or Patterson analysis.
Build a molecular model into the resulting electron density map and refine the atomic coordinates and displacement parameters against the experimental data.
Validation and Deposition:
Validate the final structure for geometric correctness and agreement with the diffraction data.
Deposit the final coordinates and structure factors in a public database such as the Cambridge Structural Database (CSD).[4][5][6]
Visualizing the Workflow
The following diagram illustrates the key stages in the crystal structure analysis of a morpholine peptide derivative.
Caption: Workflow for Crystal Structure Analysis.
Conclusion
The crystal structure analysis of morpholine peptide derivatives provides critical insights into their conformational behavior and the structural basis for their biological activity. The morpholine scaffold serves as a versatile tool for constraining peptide backbones into well-defined secondary structures, such as β-turns, which are often involved in molecular recognition events. The comparative analysis with related heterocyclic systems, such as pipecolic acid-based lactams, further underscores the power of using rigid scaffolds to engineer desired peptide conformations. The detailed experimental protocol provided herein offers a practical guide for researchers seeking to elucidate the solid-state structures of their own novel morpholine-containing peptidomimetics. Ultimately, a thorough understanding of the three-dimensional structures of these molecules is essential for advancing the field of peptide-based drug discovery.
References
Sladojevich, F., Guarna, A., & Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916–924. [Link]
Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 219–227. [Link]
Karthikeyan, J., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of diacetatobis[4-(2-aminoethyl)morpholine]cadmium tetrahydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1049-1053. [Link]
Whitby, L. R., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 133(27), 10138–10141. [Link]
Trabocchi, A., et al. (2014). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 79(16), 7549–7562. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved February 15, 2026, from [Link]
Hartke, S. G., et al. (2014). Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen. Chemical Science, 5(8), 3229-3234. [Link]
Istrate, A., et al. (2017). NXO beta structure mimicry: an ultrashort turn/hairpin mimic that folds in water. RSC Advances, 7(59), 37335-37339. [Link]
Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved February 15, 2026, from [Link]
Gaspar, D., et al. (2020). Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide. Nanoscale, 12(2), 956-967. [Link]
Grünenfelder, C. E., et al. (2017). Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. Chemistry – A European Journal, 23(42), 10179-10186. [Link]
O'Donovan, D. H., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(5), 4125–4133. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved February 15, 2026, from [Link]
Gordillo, M. A., et al. (2022). CCDC 2156277: Experimental Crystal Structure Determination. Materials Advances, 3(16), 6157-6161. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). How should I reference the CCDC deposition number in my paper? Retrieved February 15, 2026, from [Link]
Miller, S. E., et al. (2014). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ACS Chemical Biology, 9(7), 1595–1603. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Discover. Retrieved February 15, 2026, from [Link]
Colombo, S., et al. (2018). Morpholino-based peptide oligomers: synthesis and DNA binding properties. AIR Unimi. [Link]
Comegna, D., et al. (2022). A Unique and Stable Polyproline I Helix Sorted out from Conformational Equilibrium by Solvent Polarity. The Journal of Organic Chemistry, 87(21), 14357–14366. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 15, 2026, from [Link]
Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. [Link]
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